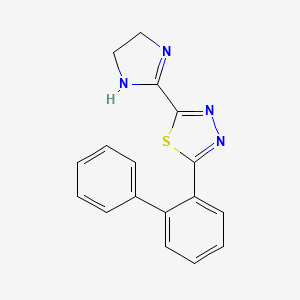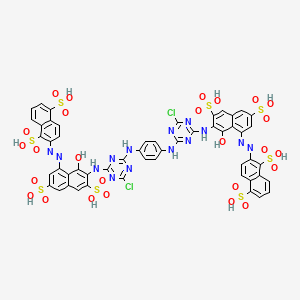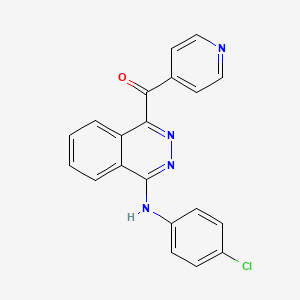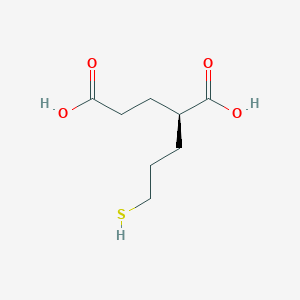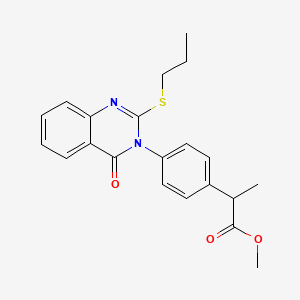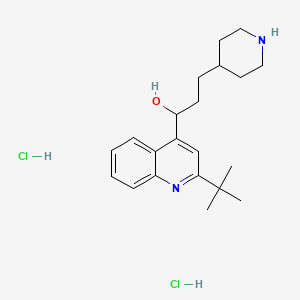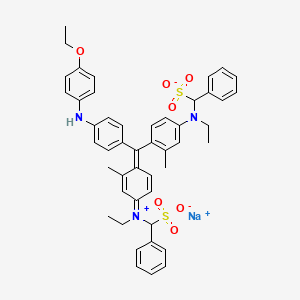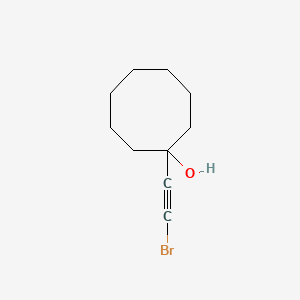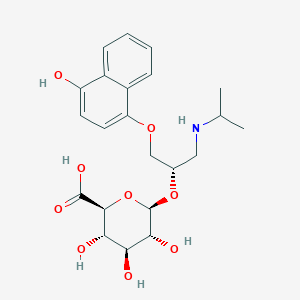
4-Hydroxypropranolol glucuronide, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypropranolol glucuronide, (S)- is a metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in the treatment of cardiovascular diseases. This compound is formed through the glucuronidation of 4-hydroxypropranolol, a phase I metabolite of propranolol. The glucuronidation process, catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), enhances the water solubility of the metabolite, facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxypropranolol glucuronide, (S)- involves the glucuronidation of 4-hydroxypropranolol. This reaction is typically carried out in vitro using liver microsomes or recombinant UGT enzymes. The reaction conditions include the presence of uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor and appropriate buffers to maintain the pH .
Industrial Production Methods
Industrial production of 4-hydroxypropranolol glucuronide, (S)- is not commonly practiced due to its nature as a metabolite rather than a therapeutic agent. the compound can be produced in large quantities using bioreactors containing engineered cells expressing the relevant UGT enzymes. This method ensures a consistent and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxypropranolol glucuronide, (S)- primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of 4-hydroxypropranolol, resulting in the formation of a more water-soluble glucuronide conjugate .
Common Reagents and Conditions
The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in a buffered solution at physiological pH (around 7.4) and temperature (37°C) .
Major Products
The major product of the glucuronidation reaction is 4-hydroxypropranolol glucuronide, (S)-. This compound is more water-soluble than its precursor, 4-hydroxypropranolol, and is readily excreted in the urine .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-hydroxypropranolol glucuronide, (S)- is primarily related to its role as a metabolite of propranolol. Propranolol exerts its effects by blocking beta-adrenergic receptors, thereby reducing heart rate and blood pressure. The glucuronidation of 4-hydroxypropranolol facilitates its excretion, thus terminating its pharmacological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: The parent compound, a non-selective beta-adrenergic antagonist used in the treatment of cardiovascular diseases.
4-Hydroxypropranolol: A phase I metabolite of propranolol, which retains some beta-blocking activity.
5-Hydroxypropranolol and 7-Hydroxypropranolol: Other hydroxylated metabolites of propranolol that undergo glucuronidation.
Uniqueness
4-Hydroxypropranolol glucuronide, (S)- is unique due to its specific formation through the glucuronidation of 4-hydroxypropranolol. This process enhances its water solubility and facilitates its excretion, distinguishing it from other metabolites that may not undergo glucuronidation .
Eigenschaften
CAS-Nummer |
88547-45-9 |
|---|---|
Molekularformel |
C22H29NO9 |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-(4-hydroxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO9/c1-11(2)23-9-12(31-22-19(27)17(25)18(26)20(32-22)21(28)29)10-30-16-8-7-15(24)13-5-3-4-6-14(13)16/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12-,17-,18-,19+,20-,22+/m0/s1 |
InChI-Schlüssel |
BAKXCGCWLWKBFW-FGRNWQNMSA-N |
Isomerische SMILES |
CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






